({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PFE-PKIS 43 is a thieno[3,2-d]pyrimidine compound that has been identified as a potent and selective inhibitor of the dark kinase STK17B. This compound has shown remarkable selectivity towards STK17B over its closely related homolog STK17A, making it a valuable tool in the study of kinase biology and potential therapeutic applications .
準備方法
The synthesis of PFE-PKIS 43 involves the use of 4-(methylthio)phenylboronic acid as a key starting materialThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions and subsequent purification steps to obtain the final product as a pale yellow solid .
化学反応の分析
PFE-PKIS 43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its corresponding dihydro derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. .
科学的研究の応用
PFE-PKIS 43 has been extensively used in scientific research due to its high selectivity and potency towards STK17B. Some of its applications include:
Chemistry: As a chemical probe to study the structure-activity relationships of kinase inhibitors.
Biology: To investigate the role of STK17B in cellular processes such as apoptosis and signal transduction.
Medicine: Potential therapeutic applications in diseases where STK17B is implicated, such as hepatocellular carcinoma.
Industry: Used in drug discovery and development programs to identify new kinase inhibitors
作用機序
PFE-PKIS 43 exerts its effects by binding to the ATP-binding site of STK17B, leading to the inhibition of its kinase activity. The binding of PFE-PKIS 43 induces a unique conformational change in the phosphate-binding loop (P-loop) of STK17B, which enhances its selectivity towards this kinase. The molecular targets and pathways involved include the regulation of cellular apoptosis and signal transduction pathways .
類似化合物との比較
PFE-PKIS 43 is unique in its high selectivity towards STK17B compared to other similar compounds. Some similar compounds include:
PFE-PKIS 14: Another thieno[3,2-d]pyrimidine compound with lower selectivity towards STK17B.
PFE-PKIS 9: A related compound with moderate selectivity and potency.
SGC-STK17B-1: A high-quality chemical probe for STK17B with a different structural scaffold. The uniqueness of PFE-PKIS 43 lies in its ability to induce a specific conformational change in the P-loop of STK17B, which is not observed with other similar compounds
特性
分子式 |
C15H12N2O2S3 |
---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
2-[6-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H12N2O2S3/c1-20-10-4-2-9(3-5-10)12-6-11-14(22-12)15(17-8-16-11)21-7-13(18)19/h2-6,8H,7H2,1H3,(H,18,19) |
InChIキー |
KJCQGDBVLKOAHP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。